

Performance comparison of gas separation membranes based on different polyimides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-aminophenyl) Sulfide*

Cat. No.: *B1348202*

[Get Quote](#)

A Comparative Guide to Gas Separation Membranes Based on Different Polyimides

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate membrane material is paramount for achieving efficient and selective gas separation. Polyimides have emerged as a leading class of polymers for membrane-based gas separation due to their exceptional thermal and chemical stability, good mechanical properties, and tunable gas transport properties.[\[1\]](#)[\[2\]](#) This guide provides a comprehensive comparison of the gas separation performance of various polyimide-based membranes, supported by experimental data. It also details the fundamental experimental protocols for their fabrication and characterization, and visualizes the overall workflow from polymer design to performance evaluation.

Performance Comparison of Polyimide Membranes

The gas separation performance of a membrane is primarily characterized by its permeability and selectivity. Permeability is a measure of the gas flux through the membrane under a given pressure gradient, typically expressed in Barrer (1 Barrer = 10^{-10} $\text{cm}^3(\text{STP}) \cdot \text{cm} \cdot \text{cm}^{-2} \cdot \text{s}^{-1} \cdot \text{cmHg}^{-1}$). Selectivity is the ratio of the permeabilities of two different gases and indicates the membrane's ability to separate them.

This section presents a comparative summary of the gas separation performance of different classes of polyimide membranes for two critical industrial applications: CO₂/CH₄ separation (natural gas sweetening) and O₂/N₂ separation (air separation).

Carbon Dioxide/Methane (CO₂/CH₄) Separation

The removal of carbon dioxide from natural gas is a crucial step in its purification. Polyimide membranes offer an energy-efficient alternative to traditional amine scrubbing processes. The following table summarizes the CO₂ permeability and CO₂/CH₄ selectivity of various polyimide membranes.

Polyimide Type	Dianhydride/Diamine	CO ₂ Permeability (Barrer)	CO ₂ /CH ₄ Selectivity	Reference
Conventional Polyimides				
Matrimid® 5218	BTDA-DAPI	~10	~35	[3]
6FDA-mPDA	6FDA/m-phenylenediamine	~14	~70	[4]
6FDA-DAM	6FDA/2,4,6-trimethyl-m-phenylenediamine	~681	~15	[5]
6FDA-DABA	6FDA/3,5-diaminobenzoic acid	5-7	48-86	[6]
Polymers of Intrinsic Microporosity (PIM-PIs)				
PIM-PI-EA	Ethanoanthracene-based	>1000	>20	[7]
PIM-PBO-3	PIM-PI-OH precursor	High	~30 (CO ₂ /N ₂)	[8]
Thermally Rearranged (TR) Polyimides				
HAB-6FDA TR	6FDA/3,3'-dihydroxy-4,4'-diaminobiphenyl	>1000	~20	[2]

EBAP-TR	o-hydroxyimine precursor	High (BET: 662 m ² /g)	High	[1]
ABAHS-6FDA TR	Spirocyclic diamine-based	911.58	High	[2]

Oxygen/Nitrogen (O₂/N₂) Separation

Oxygen-enriched air is utilized in various industrial and medical applications. Polyimide membranes are attractive for their ability to selectively permeate oxygen over nitrogen. The table below compares the O₂ permeability and O₂/N₂ selectivity of different polyimide membranes.

Polyimide Type	Dianhydride/Di amine	O ₂ Permeability (Barrer)	O ₂ /N ₂ Selectivity	Reference
Conventional Polyimides				
Kapton®	PMDA/ODA	~0.3	~3.5	[9]
Matrimid® 5218	BTDA-DAPI	~1.5	~6	[10]
6FDA-ODA	6FDA/4,4'-oxydianiline	23.59	3.11	[11]
Polymers of Intrinsic Microporosity (PIM-PIs)				
PIM-PI-EA	Ethanoanthracene-based	High	>4	[7]
Thermally Rearranged (TR) Polyimides				
ABAHS-6FDA TR	Spirocyclic diamine-based	279.27	~6.8	[2]

Experimental Protocols

The performance of polyimide membranes is highly dependent on the synthesis of the polymer and the fabrication of the membrane. This section outlines the generalized experimental protocols for these key steps.

Polyimide Synthesis (Two-Step Polycondensation)

A widely used method for synthesizing polyimides involves a two-step polycondensation reaction.[1]

- Poly(amic acid) Synthesis:

- In a nitrogen-purged flask, a diamine monomer is dissolved in an anhydrous aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
- An equimolar amount of a dianhydride monomer is gradually added to the stirred diamine solution at room temperature.
- The reaction is continued under a nitrogen atmosphere for several hours (typically 12-24 hours) to form a viscous poly(amic acid) solution.

- Imidization:
 - Thermal Imidization: The poly(amic acid) solution is cast onto a substrate and then heated in a stepwise manner to elevated temperatures (e.g., 80°C, 150°C, 250°C, 300°C) under vacuum or an inert atmosphere. This process removes the solvent and facilitates the cyclodehydration of the amic acid groups to form the imide rings.[\[12\]](#)
 - Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution. The reaction is typically stirred at room temperature for several hours to achieve imidization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, washed, and dried.

Membrane Fabrication (Solution Casting)

Dense flat-sheet membranes for gas permeation testing are commonly prepared by solution casting.[\[13\]](#)[\[14\]](#)

- Polymer Solution Preparation: The synthesized polyimide is dissolved in a suitable solvent (e.g., NMP, DMAc, or chloroform) to form a homogeneous solution with a specific concentration (typically 5-20 wt%).
- Degassing: The polymer solution is degassed to remove any dissolved air bubbles, which can cause defects in the final membrane. This can be done by letting the solution stand, gentle sonication, or applying a mild vacuum.
- Casting: The degassed solution is filtered and then cast onto a clean, level glass plate or another suitable substrate. A casting knife or doctor blade is used to ensure a uniform thickness.

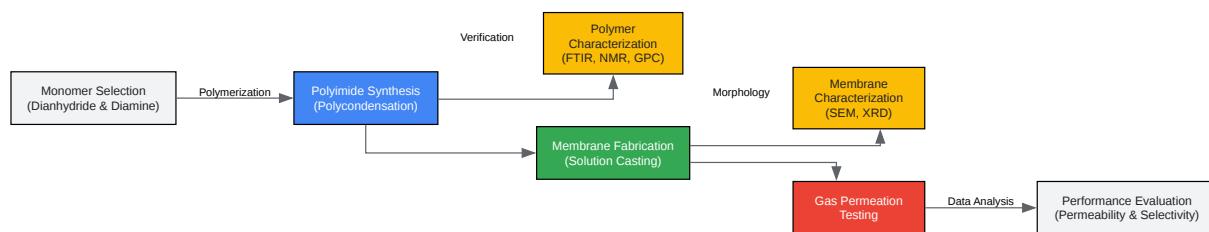
- Solvent Evaporation: The cast film is placed in a dust-free environment, and the solvent is allowed to evaporate slowly at a controlled temperature. A stepwise heating program in a vacuum oven is often employed to ensure complete solvent removal without creating defects.[14]
- Membrane Detachment: Once fully dried, the membrane is carefully peeled from the substrate, often by immersing the plate in water. The detached membrane is then further dried under vacuum before testing.

Gas Permeation Measurement (Constant-Volume, Variable-Pressure Method)

The gas transport properties of the prepared membranes are typically evaluated using a constant-volume, variable-pressure apparatus.[15][16]

- Membrane Mounting: A circular sample of the membrane is placed in a permeation cell, which is then sealed to ensure no gas leakage.
- System Evacuation: The entire system, including the upstream (feed) and downstream (permeate) volumes, is evacuated to a high vacuum.
- Gas Feed: The test gas is introduced into the upstream volume at a constant pressure.
- Permeate Pressure Measurement: The pressure increase in the downstream volume is monitored over time using a high-precision pressure transducer.
- Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the downstream volume using the following equation:

$$P = (V * l) / (A * R * T * (p_2 - p_1)) * (dp/dt)$$


where V is the downstream volume, l is the membrane thickness, A is the effective membrane area, R is the ideal gas constant, T is the absolute temperature, $(p_2 - p_1)$ is the pressure difference across the membrane, and (dp/dt) is the steady-state rate of pressure increase.

- Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:

$$\alpha(A/B) = P(A) / P(B)$$

Visualizing the Workflow

The following diagram illustrates the general workflow for the development and evaluation of polyimide-based gas separation membranes.

[Click to download full resolution via product page](#)

Caption: Workflow for Polyimide Gas Separation Membrane Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. research.tudelft.nl [research.tudelft.nl]

- 4. eng.uc.edu [eng.uc.edu]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. A highly permeable polyimide with enhanced selectivity for membrane gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Polyimide/Ionic Liquid Hybrid Membrane for CO₂/CH₄ Separation [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. repository.tudelft.nl [repository.tudelft.nl]
- 15. Determination of time lag by accurate monitoring of pressure decay in a new generation constant volume system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theaic.org [theaic.org]
- To cite this document: BenchChem. [Performance comparison of gas separation membranes based on different polyimides]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348202#performance-comparison-of-gas-separation-membranes-based-on-different-polyimides>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com